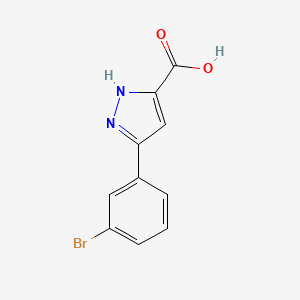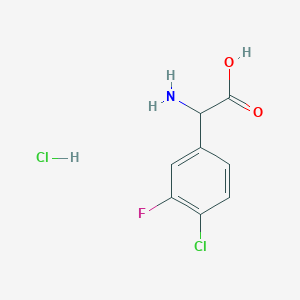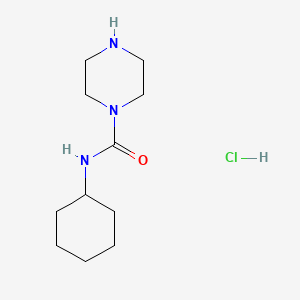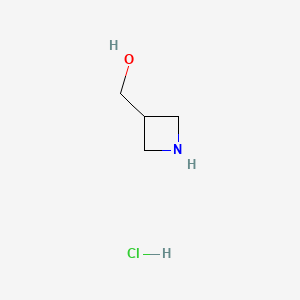
3-(2-Bromophenoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromophenoxy)azetidine” is a heterocyclic compound . It is a white to off-white crystalline solid.
Synthesis Analysis
The synthesis of azetidines, such as “3-(2-Bromophenoxy)azetidine”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of “3-(2-Bromophenoxy)azetidine” is represented by the formula C9H10BrNO .Chemical Reactions Analysis
Azetidines, including “3-(2-Bromophenoxy)azetidine”, can be synthesized via aza Paternò–Büchi reactions . This reaction represents a powerful method for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
“3-(2-Bromophenoxy)azetidine” is a white to off-white crystalline solid with a molecular weight of 245.1 g/mol. It has a melting point range of 109-110°C and a boiling point of 346.5°C at 760 mm Hg. This compound is soluble in most organic solvents, such as DMF, DMSO, and THF.Aplicaciones Científicas De Investigación
Organic Synthesis
3-(2-Bromophenoxy)azetidine is a valuable building block in organic synthesis due to its four-membered ring structure, which imparts considerable ring strain. This strain facilitates various ring-opening reactions, making it a versatile intermediate for constructing complex molecules. Its stability compared to related aziridines allows for facile handling and unique reactivity under controlled conditions .
Medicinal Chemistry
In medicinal chemistry, azetidines, including 3-(2-Bromophenoxy)azetidine, are explored for their potential as motifs in drug discovery. The embedded polar nitrogen atom in the azetidine ring is a privileged structure in bioactive molecules, contributing to improved pharmacokinetic properties and metabolic stability in pharmaceutical compounds .
Polymerization
Azetidines serve as monomers in the polymerization process to create polyamines with various structures, such as branched or linear polymers. The ring strain in azetidines like 3-(2-Bromophenoxy)azetidine can be harnessed in anionic and cationic ring-opening polymerization, leading to materials with applications ranging from antibacterial coatings to gene transfection .
Chiral Synthesis
The unique structure of azetidines makes them excellent chiral templates in synthesis. 3-(2-Bromophenoxy)azetidine can be used to induce chirality in synthetic compounds, which is crucial for creating enantiomerically pure pharmaceuticals. The chiral centers introduced by azetidines are significant for the activity of many drugs .
Drug Discovery
Azetidines, including 3-(2-Bromophenoxy)azetidine, are considered a privileged scaffold in drug discovery. They offer a balance between stability and molecular rigidity, allowing for the efficient tuning of pharmacological properties. Azetidines have been incorporated into various drugs on the market, demonstrating their importance in therapeutic development .
Pharmacokinetic Enhancement
The incorporation of azetidines into drug molecules has been shown to result in improved pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the efficacy and safety of pharmaceuticals. The unique ring structure of azetidines like 3-(2-Bromophenoxy)azetidine contributes to these enhancements .
Direcciones Futuras
Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of “3-(2-Bromophenoxy)azetidine” and similar compounds may lie in their potential applications in drug discovery and development .
Propiedades
IUPAC Name |
3-(2-bromophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISAXOOUHPWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)


![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)


![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)



